

Triptoquinonide: A Comprehensive Technical Guide to its Structure, Characterization, and Biological Activity

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Compound of Interest

Compound Name: *Triptoquinonide*

Cat. No.: *B1202272*

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Abstract

Triptoquinonide, a diterpenoid quinone, represents a significant scaffold in medicinal chemistry, closely related to the potent anti-inflammatory and anti-cancer agent, triptolide. The elucidation of its precise chemical structure and a thorough characterization of its physicochemical and biological properties are paramount for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the structure elucidation and characterization of (+)-**triptoquinonide**, consolidating spectroscopic data, experimental protocols, and an exploration of its biological context.

Introduction

Triptoquinonide is a naturally derived or synthetic compound belonging to the abietane diterpenoid family. Its structure is characterized by a complex polycyclic framework. The enantioselective total synthesis of (+)-**triptoquinonide** has been a subject of significant interest in the field of organic chemistry, aiming to provide a reliable source of this and related compounds for biological evaluation. This document serves as a comprehensive resource for researchers, detailing the critical aspects of its structural verification and characterization.

Structure Elucidation

The definitive structure of **triptoquinonide** was established through a combination of spectroscopic techniques following its synthesis. The molecular formula of **triptoquinonide** is $C_{20}H_{22}O_4$.

Spectroscopic Data

The structural assignment of (+)-**triptoquinonide** is supported by a comprehensive analysis of its spectral data.

Table 1: Spectroscopic Data for (+)-**Triptoquinonide**

Technique	Data
1H NMR ($CDCl_3$, 300 MHz)	δ 7.18 (d, J = 8.1 Hz, 1H), 6.95 (d, J = 8.1 Hz, 1H), 4.45 (s, 2H), 3.55 (d, J = 6.0 Hz, 1H), 3.25 (m, 1H), 2.30-2.10 (m, 2H), 1.95-1.75 (m, 3H), 1.60-1.40 (m, 3H), 1.25 (d, J = 6.9 Hz, 3H), 0.95 (d, J = 6.9 Hz, 3H)
^{13}C NMR ($CDCl_3$, 75 MHz)	δ 187.5, 187.2, 147.1, 137.2, 136.8, 129.5, 125.8, 120.5, 70.1, 50.2, 45.3, 38.5, 35.4, 33.1, 29.8, 26.7, 21.5, 18.9, 18.2
Infrared (IR)	2960, 2870, 1660, 1600, 1460, 1380, 1280, 1100 cm^{-1}
Mass Spectrometry (MS)	m/z 326 (M^+), 298, 283, 255, 227

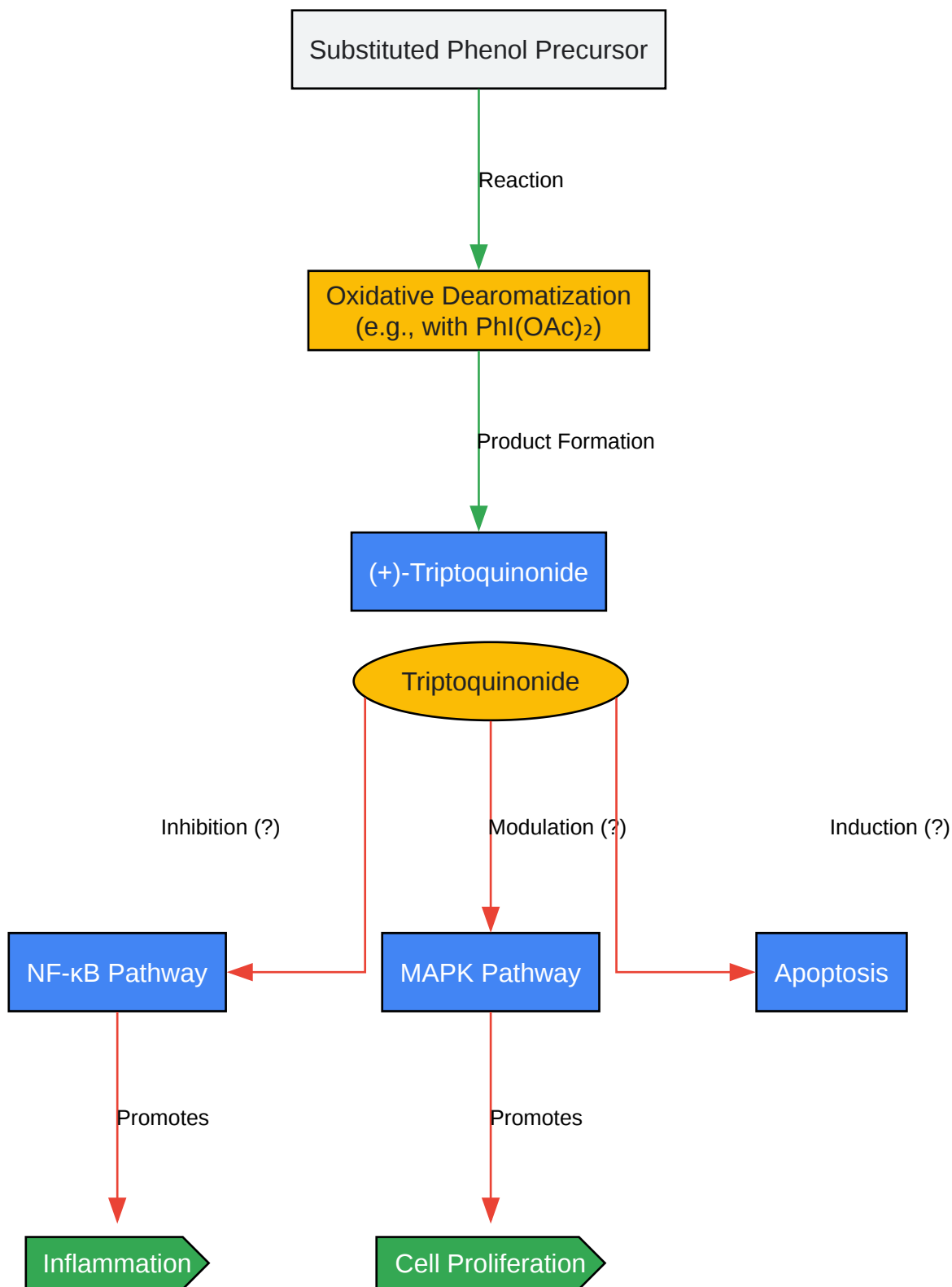
Experimental Protocols

The following sections detail the methodologies employed in the synthesis and characterization of (+)-**triptoquinonide**.

Synthesis of (+)-Triptoquinonide

The enantioselective total synthesis of (+)-**triptoquinonide** is a multi-step process. A key strategic element in its synthesis is the oxidative dearomatization of a suitably substituted phenol precursor.

Workflow for the Final Step of (+)-**Triptoquinonide** Synthesis:



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